

2-Chloro-2'-deoxyadenosine-5'-triphosphate: A Purine Analogue Disrupting Cellular Homeostasis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-2'-deoxyadenosine-5'-triphosphate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2'-deoxyadenosine-5'-triphosphate (CldATP), the active metabolite of the purine analogue cladribine, is a potent therapeutic agent with significant applications in the treatment of certain hematological malignancies and autoimmune diseases. As a structural mimic of deoxyadenosine triphosphate (dATP), CldATP competitively and disruptively integrates into fundamental cellular processes, primarily DNA replication and repair, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the biochemical and molecular mechanisms of CldATP, detailed experimental protocols for its study, and quantitative data on its interactions with key cellular enzymes.

Introduction

Purine analogues are a class of antimetabolites designed to interfere with nucleic acid synthesis and have been a cornerstone of chemotherapy for decades. 2-Chloro-2'-deoxyadenosine (cladribine), a prodrug, readily enters cells and is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, **2-chloro-2'-deoxyadenosine-5'-triphosphate** (CldATP). The cellular efficacy of cladribine is largely dependent on the intracellular ratio of the activating enzyme, dCK, to deactivating enzymes, such as 5'-

nucleotidases. This differential expression contributes to the relative selectivity of cladribine for lymphocyte populations, which typically exhibit high dCK and low 5'-nucleotidase activity. Once formed, CldATP exerts its cytotoxic effects through a multi-pronged attack on cellular machinery.

Mechanism of Action

The cytotoxic effects of CldATP are primarily attributed to its interference with DNA synthesis and repair, and the subsequent induction of apoptosis.

Inhibition of Key Enzymes

Ribonucleotide Reductase (RNR): CldATP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis. By inhibiting RNR, CldATP depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), thereby hindering DNA replication and repair.

DNA Polymerases: CldATP serves as a substrate for DNA polymerases, leading to its incorporation into the growing DNA strand. The presence of the chlorine atom at the 2-position of the purine ring alters the electronic properties and steric hindrance of the base, which can disrupt the normal function of DNA polymerases and lead to chain termination or the introduction of mutations.

Incorporation into DNA and DNA Strand Breaks

The incorporation of CldATP into DNA is a critical step in its mechanism of action. Once integrated, it renders the DNA more susceptible to strand breaks and resistant to repair by cellular DNA repair mechanisms. This accumulation of DNA damage is a key trigger for the initiation of apoptotic pathways.

Induction of Apoptosis

The cellular response to the damage inflicted by CldATP culminates in programmed cell death, or apoptosis. This process is initiated through both intrinsic and extrinsic pathways. The accumulation of DNA strand breaks activates a DNA damage response, leading to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins.

CldATP-induced apoptosis is also characterized by the involvement of the mitochondrial (intrinsic) pathway. This includes the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of a cascade of caspases. Key caspases activated in this process include the initiator caspase-9 and the executioner caspases-3 and -7. Furthermore, the anti-apoptotic protein Bcl-2 has been shown to counteract the apoptotic effects of cladribine, while the levels of the pro-apoptotic protein Mcl-1 are reduced. The process also involves the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, contributing to DNA fragmentation in a caspase-independent manner. Evidence also suggests the involvement of the extrinsic pathway through the activation of caspase-8.

Data Presentation

The following tables summarize the quantitative data available on the interaction of CldATP and its precursors with key cellular targets and its cytotoxic effects on various cell lines.

Parameter	Value	Enzyme Source/Cell Line	Reference(s)
Apparent K_i (CldATP)	$0.5 \pm 0.1 \mu\text{M}$	Human Ribonucleotide Reductase	[1]
Apparent K_i (CIADP)	$1.4 \pm 0.7 \mu\text{M}$	Human Ribonucleotide Reductase	[1]

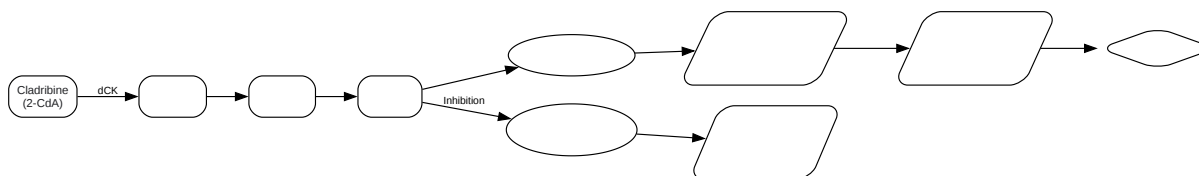
Table 1: Inhibition of Human Ribonucleotide Reductase by CldATP and its Diphosphate Metabolite (CIADP)

Cell Line	IC ₅₀ of Cladribine
U266	$\sim 2.43 \mu\text{M}$
RPMI8226	$\sim 0.75 \mu\text{M}$
MM1.S	$\sim 0.18 \mu\text{M}$

Table 2: Cytotoxicity of Cladribine in Multiple Myeloma Cell Lines

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

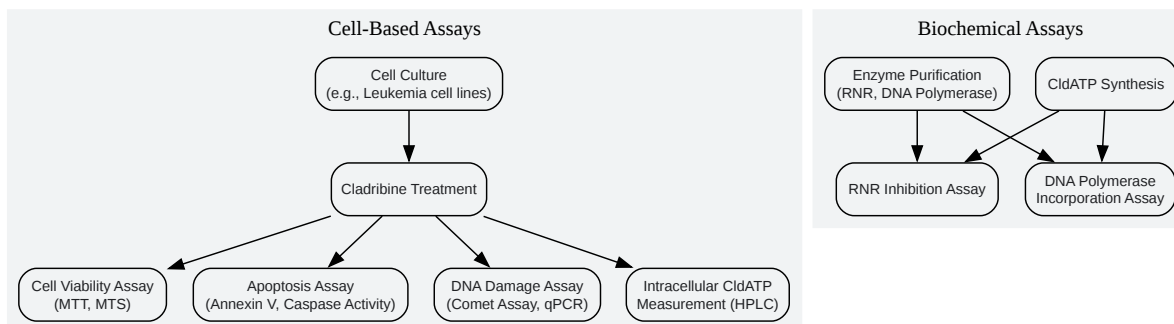


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Cladribine activation and primary mechanisms of action.



CldATP-induced apoptosis signaling cascade.



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References

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- To cite this document: BenchChem. [2-Chloro-2'-deoxyadenosine-5'-triphosphate: A Purine Analogue Disrupting Cellular Homeostasis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b216635#2-chloro-2-deoxyadenosine-5-triphosphate-as-a-purine-analogue\]](https://www.benchchem.com/product/b216635#2-chloro-2-deoxyadenosine-5-triphosphate-as-a-purine-analogue)

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